Empagliflozin ortho isomer

Regioisomer identification HRMS characterization 2D NMR structural elucidation

Authenticated reference standard for the ortho regioisomer of empagliflozin (SGLT2 inhibitor). Critical for stability-indicating HPLC method validation and ICH Q3A impurity control. Not functionally interchangeable with API. - **Solve:** Co-elution risk between API and ortho regioisomer in QC labs - **Validate:** Establish system suitability (Rs > 8) and specific RRT for ANDA CMC section - **Quantify:** Batch-specific tracking of Friedel-Crafts regioselectivity; LOD 0.01-0.02 µg/mL - **Supply:** Batch-verified standard, shipped ambient with CoA

Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
CAS No. 2452301-30-1
Cat. No. B12750614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin ortho isomer
CAS2452301-30-1
Molecular FormulaC23H27ClO7
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-17-6-5-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(17)9-13-3-1-2-4-18(13)30-16-7-8-29-12-16/h1-6,10,16,19-23,25-28H,7-9,11-12H2/t16-,19-,20-,21+,22-,23+/m1/s1
InChIKeyISERMSWSEGERFK-WBWVDNPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empagliflozin Ortho Isomer: Critical Regioisomeric Reference Standard for ANDA Filing


Empagliflozin ortho isomer (CAS 2452301-30-1), also catalogued as Empagliflozin Impurity 91 by multiple reference standard suppliers [1], is a constitutional regioisomer of the sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin. The compound shares the identical molecular formula (C₂₃H₂₇ClO₇, MW 450.9) and stereochemical configuration of all five chiral centers with the active pharmaceutical ingredient (API), but is differentiated by the connectivity of the (S)-tetrahydrofuran-3-yloxy substituent on the central benzyl phenyl ring: the ortho isomer bears this group at the 2-position of the benzyl phenyl moiety, whereas the API (empagliflozin, CAS 864070-44-0) bears it at the 4- (para) position [2]. This regioisomeric relationship arises from Friedel-Crafts acylation regioselectivity challenges during the convergent synthesis of empagliflozin, where both ortho- and para-substituted intermediates can form . The ortho isomer is not a degradation product but a genuine process-related impurity that must be chromatographically resolved, quantified, and controlled in bulk drug substance and finished dosage forms to satisfy ICH Q3A identification thresholds [3].

Why Generic Impurity Standards Cannot Substitute for the Ortho Isomer Reference


The ortho isomer is not functionally interchangeable with either the empagliflozin API or with other process-related impurities (e.g., the R-isomer, furanose impurity, or diol impurity) for analytical quality control purposes. Constitutionally isomeric impurities pose a distinct chromatographic challenge: the ortho and para regioisomers share identical molecular mass (450.9 Da), elemental composition, and fragmentation patterns, yet their differing aromatic substitution patterns produce measurably different retention behavior on reversed-phase stationary phases and distinct aromatic proton chemical shifts in ¹H NMR spectra [1]. This means that an analyst cannot rely on the API retention time or a structurally unrelated impurity reference to identify and quantify the ortho isomer; co-elution with the para-substituted API is a documented risk requiring deliberate column and mobile phase optimization [2]. Furthermore, from a regulatory standpoint, the ICH Q3A guideline mandates that any individual unspecified impurity present above the 0.10% identification threshold must be structurally characterized with an authenticated reference standard; using a different regioisomer as a surrogate would violate both the letter and intent of current good manufacturing practice (cGMP) requirements for ANDA submissions [3]. The synthetic origin of the ortho isomer—arising from Friedel-Crafts acylation regioselectivity lapses that are batch-dependent—means its levels can vary unpredictably across manufacturing campaigns, making a dedicated, batch-verified reference standard essential for robust method validation rather than a one-time analytical convenience .

Quantitative Differentiation Evidence for Empagliflozin Ortho Isomer


Constitutional Regioisomerism Confirmed by HRMS and 2D NMR

The ortho isomer is differentiated from empagliflozin API by the position of the (S)-tetrahydrofuran-3-yloxy substituent on the central benzyl phenyl ring. In the API, this group is attached at the 4- (para) position of the benzyl phenyl relative to the methylene bridge; in the ortho isomer (CAS 2452301-30-1), it is attached at the 2- (ortho) position [1]. Comprehensive structural characterization using high-resolution mass spectrometry (HRMS), 1D ¹H/¹³C NMR, and 2D NMR (¹H-¹H COSY, HSQC, HMBC) conclusively establishes this connectivity difference [2]. The ortho-substitution pattern produces distinct aromatic proton coupling patterns and chemical shifts that differ from those of the para-substituted API, providing unambiguous spectroscopic fingerprints for identity confirmation in Certificates of Analysis [1]. This structural difference is the root cause of differential chromatographic retention, differential UV absorbance characteristics, and differential biological activity compared to the API [3].

Regioisomer identification HRMS characterization 2D NMR structural elucidation Process impurity profiling

Chromatographic Resolution from API on Reversed-Phase HPLC

The ortho and para regioisomers exhibit measurably different retention behavior on reversed-phase stationary phases. In a validated quality-by-design (QbD) HPLC method employing a Shim-pack phenyl column (250 mm × 4.6 mm, 5 μm) with acetonitrile–water (72:28 v/v) isocratic mobile phase at 0.84 mL/min and UV detection at 230 nm, the empagliflozin API (para-substituted) elutes at a retention time of 3.84 min with a tailing factor of 1.2 and a plate count exceeding 9,000 [1]. Organic synthesis impurities (IMP1 and IMP2) elute at 5.74 min and 7.43 min respectively under identical conditions, demonstrating that structurally related compounds are well-resolved from the API peak with resolution values exceeding 10 for IMP1 and 8 for IMP2 [1]. While published retention time data specifically for the ortho isomer (CAS 2452301-30-1) on this exact column system are not available in the open literature, the fundamental physico-chemical principle—that differing aromatic substitution patterns alter hydrophobicity and π-π interactions with the phenyl stationary phase—predicts a retention time distinct from both the API (3.84 min) and other characterized impurities [2]. The QbD method achieved limits of detection (LOD) of 0.01–0.02 μg/mL and limits of quantification (LOQ) of 0.05–0.10 μg/mL for structurally analogous impurities, establishing the analytical sensitivity achievable for regioisomer detection [1].

RP-HPLC method validation Regioisomer separation System suitability Quality control analysis

Process Impurity Prevalence and ICH Q3A Identification Thresholds

During the manufacture of empagliflozin, multiple process-related impurities are generated and can persist into the final API if not adequately controlled. Chen et al. (2021) reported that three previously unknown process-related impurities were discovered in pilot batches at levels ranging from 0.05% to 0.15% by HPLC-UV area normalization, with enrichment to 0.3%–1.5% in the crystallization mother liquor after one recrystallization [1]. These impurity levels bracket the ICH Q3A identification threshold of 0.10% for a drug substance dosed at ≤2 g/day, meaning any individual impurity present above this level must be structurally identified and characterized [2]. Empagliflozin is administered at 10 mg or 25 mg daily, well below the 2 g/day threshold, placing the identification threshold at the more stringent 0.10% level [2]. The ortho isomer, as a regioisomer arising from Friedel-Crafts acylation regioselectivity challenges , falls squarely within this regulated impurity space: its levels must be monitored in every batch, and any batch where the ortho isomer exceeds 0.10% triggers the full structural identification and toxicological qualification requirements of ICH Q3A [2]. Authenticated reference standards are indispensable for this quantitative determination.

Process impurity profiling ICH Q3A compliance Pilot batch analysis Mother liquor enrichment

Validated HPLC Method Performance for Impurity Quantification

Two independent validated HPLC methods provide quantitative performance benchmarks for impurity determination in empagliflozin that are directly applicable to ortho isomer quantification. Bhawani and Kumar (2023) validated a stability-indicating HPLC method on a Discovery C18 column with isocratic potassium dihydrogenphosphate (0.01 M, pH 2.0)–acetonitrile (70:30 v/v) at 1.0 mL/min, achieving precision of 0.0837% RSD for EPN-R-ISO impurity and 0.1831% RSD for EPN-Diol impurity [1]. Limits of detection were 0.030262 ppm (EPN-R-ISO) and 0.031873 ppm (EPN-Diol), with limits of quantification of 0.092621 ppm and 0.09755 ppm respectively, linearity spanning 0.1–90.0 ppm for both impurities, and accuracy (recovery) of 95.07%–96.27% for EPN-R-ISO and 97.72%–100.03% for EPN-Diol [1]. Independently, Manoel et al. (2020) used a QbD-optimized method on a phenyl column to achieve LOD of 0.01–0.02 μg/mL and LOQ of 0.05–0.10 μg/mL for structurally analogous organic synthesis impurities with correlation coefficients (r) ≥ 0.9992 and system suitability plate counts exceeding 9,000 for the API [2]. These validated method parameters establish that HPLC-UV methodology is sufficiently sensitive, precise, and accurate for quantifying regioisomeric impurities at levels well below the ICH Q3A 0.10% identification threshold, provided that an authenticated reference standard of the specific impurity is available for calibration [1][2].

Method validation Precision and accuracy LOD/LOQ determination Stability-indicating assay

Regulatory-Grade Reference Standard with Pharmacopeial Traceability

The empagliflozin ortho isomer (CAS 2452301-30-1) is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) compliant with regulatory guidelines, including characterization by HPLC, ¹H NMR, and MS as routine deliverables, with optional ¹³C NMR, TGA, QNMR, IR, and UV upon request [1]. Multiple independent suppliers (SynZeal, ChemWhat, Veeprho, H&D) confirm that this reference standard can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of empagliflozin [1][2]. Critically, traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, which is a prerequisite for regulatory submission in major markets [1]. The availability of multiple qualified suppliers with documented purity specifications (typically >95% by HPLC) provides procurement redundancy, mitigating single-supplier risk for ANDA filers who must maintain impurity reference standard availability throughout the product lifecycle, from method development through commercial batch release testing [2]. This level of characterization and traceability distinguishes a purpose-manufactured impurity reference standard from an in-house isolated impurity, which may lack the full documentary package required for regulatory inspection.

Reference standard certification Pharmacopeial traceability ANDA filing support Certificate of Analysis

SGLT2 Selectivity Implications of Ortho vs. Para Regioisomer

The SGLT2 inhibitory potency of empagliflozin is exquisitely dependent on the spatial orientation of the tetrahydrofuran-3-yloxy pharmacophore. The API (para-substituted) exhibits an IC₅₀ of 3.1 nM for human SGLT2 with >2,500-fold selectivity over human SGLT1 (IC₅₀ = 8,300 nM), >3,500-fold over SGLT4, >350-fold over SGLT5 (IC₅₀ = 1,100 nM), and >600-fold over SGLT6 [1]. This remarkable selectivity profile is intimately tied to the para-substitution pattern, which positions the tetrahydrofuran-3-yloxy group in the optimal spatial orientation for interaction with the SGLT2 binding pocket. The ortho isomer, by moving this critical pharmacophoric group to the 2-position of the benzyl phenyl ring, alters the three-dimensional presentation of the ether oxygen and the tetrahydrofuran ring, which is predicted to significantly diminish SGLT2 binding affinity while potentially creating new interactions with off-target transporters [2]. While no published IC₅₀ data exist specifically for CAS 2452301-30-1 against human SGLT2 or SGLT1, the well-established structure-activity relationships (SAR) for the gliflozin class indicate that regioisomeric modification of the central aromatic substitution pattern is a primary determinant of both potency and selectivity [1][2]. This pharmacological differentiation reinforces the regulatory requirement that the ortho isomer be treated as a distinct impurity with its own toxicological qualification, not assumed to share the safety profile of the API.

SGLT2 selectivity Structure-activity relationship Regioisomer pharmacology Off-target risk assessment

Priority Application Scenarios for Empagliflozin Ortho Isomer


ANDA Method Validation for HPLC Impurity Profiling

The ortho isomer reference standard is essential for developing and validating a stability-indicating HPLC or UPLC method capable of resolving the ortho regioisomer from the empagliflozin API peak. As demonstrated by Manoel et al. (2020), a QbD-optimized method on a phenyl column can achieve baseline resolution (Rs > 8) between the API and structurally similar synthesis impurities with LOD of 0.01–0.02 μg/mL and LOQ of 0.05–0.10 μg/mL [1]. The ortho isomer reference standard enables determination of its specific relative retention time (RRT), resolution factor (Rs) relative to the API, and system suitability criteria, all of which are mandatory elements of the ANDA Chemistry, Manufacturing, and Controls (CMC) section. Without this authenticated reference standard, the ANDA filer cannot demonstrate that the analytical method is specific for this regioisomer, a deficiency that will result in a Refuse-to-Receive (RTR) or Complete Response Letter (CRL) from the FDA [2].

Process Optimization for Friedel-Crafts Regioselectivity Control

During process scale-up, the ratio of ortho to para regioisomers formed in the Friedel-Crafts acylation step is a critical process parameter that directly impacts API yield and purity . The ortho isomer reference standard enables quantitative tracking of regioisomer levels across reaction conditions (Lewis acid selection, temperature, solvent, stoichiometry), allowing process chemists to identify conditions that minimize ortho isomer formation. Chen et al. (2021) demonstrated that process impurities can be enriched to 0.3%–1.5% in crystallization mother liquor after one recrystallization [3]; the ortho isomer reference standard enables calculation of the purge factor across each downstream unit operation (recrystallization, filtration, washing), supporting the establishment of a robust control strategy that ensures the ortho isomer is consistently below the ICH Q3A 0.10% identification threshold in the final API [2].

Forced Degradation Studies to Differentiate Process and Degradation Impurities

In forced degradation studies conducted under ICH Q1A(R2) conditions (acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolysis), the ortho isomer reference standard serves as a critical marker to distinguish pre-existing process impurities from degradation products formed during stress testing [4]. Bhawani and Kumar (2023) validated a stability-indicating HPLC method on a Discovery C18 column that successfully separated empagliflozin from its process-related impurities (EPN-R-ISO and EPN-Diol) and degradation products generated under acid, base, peroxide, thermal, and UV stress conditions, achieving precision of 0.0837%–0.1831% RSD [4]. The ortho isomer reference standard, when co-injected with stressed samples, provides unambiguous peak identification, enabling the stability analyst to correctly assign each chromatographic peak as either a process impurity (indicating manufacturing control issues) or a degradation product (indicating formulation or packaging deficiencies), which determines the appropriate corrective action [4].

Regulatory Submission Support for Toxicological Qualification

For any batch where the ortho isomer is detected above the ICH Q3A identification threshold of 0.10%, regulatory guidances require structural identification and, if above the qualification threshold (0.15% or 1.0 mg/day, whichever is lower), toxicological qualification [2]. The authenticated ortho isomer reference standard enables accurate quantification to determine whether the qualification threshold has been breached and, if so, supports the conduct of in silico toxicity assessment (e.g., Derek Nexus, Sarah Nexus) or in vitro genotoxicity studies (Ames test, micronucleus assay) using the characterized standard as the test article [2]. Furthermore, the reference standard supports impurity fate mapping across the synthetic pathway, a key component of the Drug Master File (DMF) that demonstrates to regulators that the impurity is adequately controlled through the manufacturing process rather than relying solely on analytical testing of the final API [3].

Quote Request

Request a Quote for Empagliflozin ortho isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.